molecular formula C10H14N2O2 B2367181 (1,4-Diazepan-1-yl)(furan-2-yl)methanone CAS No. 61903-13-7

(1,4-Diazepan-1-yl)(furan-2-yl)methanone

Cat. No.: B2367181
CAS No.: 61903-13-7
M. Wt: 194.234
InChI Key: SDTBJQANMVJMSP-UHFFFAOYSA-N
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Description

(1,4-Diazepan-1-yl)(furan-2-yl)methanone: is an organic compound that features a diazepane ring and a furan ring connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Diazepan-1-yl)(furan-2-yl)methanone typically involves the reaction of 1,4-diazepane with furan-2-carboxylic acid under specific conditions. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1,4-Diazepan-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The methanone group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of (1,4-Diazepan-1-yl)(furan-2-yl)methanol.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry: (1,4-Diazepan-1-yl)(furan-2-yl)methanone is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the development of new pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1,4-Diazepan-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The diazepane ring can interact with receptor sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    (1,4-Diazepan-1-yl)(furan-3-yl)methanone: Similar structure but with the furan ring attached at the 3-position.

    (1,4-Diazepan-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (1,4-Diazepan-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: (1,4-Diazepan-1-yl)(furan-2-yl)methanone is unique due to the presence of both a diazepane ring and a furan ring, which confer distinct chemical and biological properties. The combination of these two rings allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

(1,4-Diazepan-1-yl)(furan-2-yl)methanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a diazepane ring connected to a furan moiety, which contributes to its unique chemical properties. The molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of 218.25 g/mol. Its structural attributes allow for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The diazepane ring can bind to receptor sites, while the furan ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate a promising potential for this compound as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study evaluating the anticancer effects of this compound on HeLa cells, the compound showed an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that treatment led to increased apoptotic cell populations compared to untreated controls.

Treatment% Apoptosis
Control5
Compound Treatment30

This data suggests that this compound effectively induces apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance.

Docking Results Summary

Target EnzymeBinding Affinity (kcal/mol)
Protein Kinase A-9.5
Dihydrofolate Reductase-8.7
Topoisomerase II-10.2

The data indicates strong binding interactions that may correlate with its observed biological activities .

Properties

IUPAC Name

1,4-diazepan-1-yl(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h1,3,8,11H,2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTBJQANMVJMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Homopiperazine (70 g., 0.70 mole) in 160 ml. water was treated with 6 N hydrochloric acid to adjust to pH 5.5 Furoyl chloride (79.5 g., 0.60 mole) and 25% (w/w) aqueous sodium hydroxide solution were added simultaneously to maintain a pH of 4.5-5.5. Then additional sodium hydroxide was added to bring the mixture to pH 9.5. The solution was extracted with chloroform, dried over anhydrous potassium carbonate and distilled to afford 63 g. of product, B.P. 124°-130° C. at 10 mm.
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Synthesis routes and methods II

Procedure details

70 g. hexahydro-1,4-diazepine was dissolved in 160 ml. water. Hydrochloric acid (20%) was added until the pH was 5.5. Using a pH meter to keep the pH between 4.5 and 5.5, 79.5 g. furoyl chloride was added in portions along with 25% sodium hydroxide. After addition, 50% sodium hydroxide was added to raise the pH to 9.5. The solution was extracted with chloroform 4 times, the chloroform extracts dried over anhydrous potassium carbonates and the solution distilled giving 53.24 g. product. b.p. 125° - 130°
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